5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the molecular formula C10H10Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms at the 5 and 7 positions and a hydroxyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the catalytic hydrogenation of 5,7-dichloronaphthalene. This process requires a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under controlled conditions. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to ensure complete hydrogenation of the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of 1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia for amination reactions.
Major Products Formed
Oxidation: 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: 1,2,3,4-Tetrahydronaphthalen-1-ol.
Substitution: 5,7-Diamino-1,2,3,4-tetrahydronaphthalen-1-ol.
Scientific Research Applications
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of dyes and pigments
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-amine
- 1,2,3,4-Tetrahydronaphthalen-1-ol
- 5,7-Dichloronaphthalene
Uniqueness
5,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both chlorine atoms and a hydroxyl group on the tetrahydronaphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10Cl2O |
---|---|
Molecular Weight |
217.09 g/mol |
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10Cl2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5,10,13H,1-3H2 |
InChI Key |
MWASQEGMPWUVCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
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